molecular formula C14H8O3 B017393 9-Fluorenone-2-carboxylic acid CAS No. 784-50-9

9-Fluorenone-2-carboxylic acid

Cat. No. B017393
CAS RN: 784-50-9
M. Wt: 224.21 g/mol
InChI Key: BJCTXUUKONLPPK-UHFFFAOYSA-N
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Description

9-Fluorenone-2-carboxylic acid is a compound useful in organic synthesis . It has a molecular formula of C14H8O3 and a molecular weight of 224.2115 .


Synthesis Analysis

A photoredox catalyzed synthesis of 9-fluorenone from [1,1′-biphenyl]-2-carboxylic acid with 2-arylbenzo[d]oxazolyl based iridium complexes as dual-purpose catalysts has been developed . An unusual hydrogen evolution reaction accompanying the formation of 9-fluorenone has been identified .


Molecular Structure Analysis

The molecular structure of 9-Fluorenone-2-carboxylic acid is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

9-Fluorenone-2-carboxylic acid has a molecular weight of 224.2115 . More detailed physical and chemical properties are not available in the retrieved sources.

Scientific Research Applications

Catalysis in Photo-Irradiation Synthesis

9-Fluorenone-2-carboxylic acid plays a crucial role in the photo-irradiation synthesis of 9-fluorenone. This process involves the use of 2-arylbenzo[d]oxazolyl based iridium complexes as dual-purpose catalysts. An unusual hydrogen evolution reaction accompanies the formation of 9-fluorenone .

Aqueous Organic Redox-Flow Battery

9-Fluorenone-2-carboxylic acid is used in the development of an aqueous organic redox-flow battery. The polar carboxylic acid functional groups on the core fluorenone molecule enable good solubility under alkaline conditions .

Laboratory Chemicals

9-Fluorenone-2-carboxylic acid is used in the production of laboratory chemicals .

Detection in Various Industries

Different methods have been developed for the detection of carboxylic acids, including 9-Fluorenone-2-carboxylic acid, in various industries such as medicines, cosmetics, and food additives .

Preparation of Twisted 1,1’-Dibromobifluorenylidene

9-Fluorenone-2-carboxylic acid is used in the preparation of (E)- and (Z)-isomers of twisted 1,1’-dibromobifluorenylidene .

Safety and Hazards

9-Fluorenone-2-carboxylic acid causes serious eye irritation . It is toxic to aquatic life with long-lasting effects . It is not likely mobile in the environment due to its low water solubility . Spillage is unlikely to penetrate soil . The product is insoluble and sinks in water .

properties

IUPAC Name

9-oxofluorene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-13-11-4-2-1-3-9(11)10-6-5-8(14(16)17)7-12(10)13/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCTXUUKONLPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50229062
Record name 9-Oxofluoren-2-carboxylic acid
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Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Fluorenone-2-carboxylic acid

CAS RN

784-50-9
Record name Fluorenone-2-carboxylic acid
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Record name 9-Oxofluoren-2-carboxylic acid
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Record name 9-oxofluoren-2-carboxylic acid
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Synthesis routes and methods

Procedure details

A solution of 2-acetylfluorene (86 g.) in acetic acid (1075 ml.) at 60° was treated slowly with sodium dichromate (1020 g.), and then with acetic anhydride (285 ml.). The mixture was heated to reflux with stirring for 3 hours, cooled and poured into water (6 l.), and the precipitate was filtered and washed well with water. This solid was warmed with N-sodium hydroxide (520 ml.) and the mixture was filtered. The aqueous filtrate was washed three times with dichloromethane (3 × 60 ml.) and then heated on the steam-bath and cautiously acidified with hydrochloric acid. The yellow product was filtered, washed well with water and dried in vacuo to give fluorenone-2-carboxylic acid m.p. > 300°.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1020 g
Type
reactant
Reaction Step One
Quantity
1075 mL
Type
solvent
Reaction Step One
Quantity
285 mL
Type
reactant
Reaction Step Two
Name
Quantity
6 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 9-fluorenone-2-carboxylic acid interesting for developing new drugs?

A: Research suggests that introducing a hydrophobic group at position 7 of 9-fluorenone-2-carboxylic acid can create compounds that bind to tubulin. [] Tubulin is a protein crucial for cell division, and disrupting its function is a strategy for developing anti-cancer drugs. This discovery makes 9-fluorenone-2-carboxylic acid an attractive starting point for designing novel tubulin-targeting agents.

Q2: How does the structure of 9-fluorenone-2-carboxylic acid influence its interaction with water molecules?

A: Studies employing two-dimensional infrared (2D-IR) spectroscopy and molecular dynamics (MD) simulations revealed that the position of the carboxylic acid group on the 9-fluorenone scaffold significantly affects its hydration dynamics. [] Specifically, 9-fluorenone-2-carboxylic acid shows distinct hydrogen-bond dynamics with water compared to its isomer, 9-fluorenone-4-carboxylic acid. This difference arises from the altered hydration structure around the CO group caused by the change in the carboxylic acid group's position.

Q3: Has 9-fluorenone-2-carboxylic acid demonstrated any phototoxic properties?

A: While benzophenone, a structurally related compound, exhibits phototoxicity, research indicates that 9-fluorenone-2-carboxylic acid does not share this property. [] In an in vitro photohaemolysis assay, 9-fluorenone-2-carboxylic acid did not induce phototoxicity, highlighting the significant impact of even minor structural modifications on the phototoxic behavior of these compounds.

Q4: What are the common synthetic applications of 9-fluorenone-2-carboxylic acid?

A: 9-Fluorenone-2-carboxylic acid serves as a versatile building block in organic synthesis. [, ] Researchers have successfully utilized it as a starting material to synthesize diverse compounds, including:

  • 1,3,4-oxadiazole derivatives: These heterocyclic compounds are prepared by reacting the acid hydrazide of 9-fluorenone-2-carboxylic acid with various substituted benzoic acids, formic acid, phenyl isocyanate, and carbon disulfide. []
  • Molecular tweezers: Esterifying 9-fluorenone-2-carboxylic acid with a U-shaped, tetraetheno-bridged dicyclopenta[b,i]anthracenediol platform molecule led to the formation of molecular tweezers. [] These tweezers are molecules designed to bind to specific guest molecules with high selectivity.

Q5: Are there any environmental concerns associated with 9-fluorenone-2-carboxylic acid?

A: While the provided research papers don't offer specific information on the environmental impact of 9-fluorenone-2-carboxylic acid, one study mentions its presence as an impurity in the industrial production of terephthalic acid. [] This finding highlights the need for efficient purification processes and responsible waste management to minimize potential environmental risks associated with this compound.

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